molecular formula C11H7Cl2N3O B10964747 3,4-dichloro-N-(pyrimidin-2-yl)benzamide

3,4-dichloro-N-(pyrimidin-2-yl)benzamide

Cat. No.: B10964747
M. Wt: 268.10 g/mol
InChI Key: ZPHUCRPHSLHFDM-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(pyrimidin-2-yl)benzamide is a benzamide derivative featuring a 3,4-dichlorinated aromatic ring and a pyrimidin-2-yl substituent at the amide nitrogen. The 3,4-dichloro substitution pattern is commonly observed in compounds with opioid-like activity (e.g., AH-7921 and U-47700) , while pyrimidinyl substituents are associated with kinase inhibition (e.g., EGFR inhibitors) .

Properties

Molecular Formula

C11H7Cl2N3O

Molecular Weight

268.10 g/mol

IUPAC Name

3,4-dichloro-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C11H7Cl2N3O/c12-8-3-2-7(6-9(8)13)10(17)16-11-14-4-1-5-15-11/h1-6H,(H,14,15,16,17)

InChI Key

ZPHUCRPHSLHFDM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(pyrimidin-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with pyrimidin-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 3,4-dichloro-N-(pyrimidin-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(pyrimidin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding carboxylic acids .

Comparison with Similar Compounds

Structural and Functional Analogues

Opioid-Receptor-Active Benzamides
  • AH-7921 (3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide) Structure: Cyclohexylmethyl group with dimethylamino substitution. Toxicity: Associated with respiratory depression and fatalities . Regulatory Status: Controlled substance in multiple jurisdictions due to public health risks .
  • U-47700 (3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) Structure: Dimethylamino-cyclohexyl and methyl groups. Activity: Similar opioid agonism but shorter duration than AH-7921 . Regulatory Status: Banned under international drug control laws .

Key Structural Difference: Unlike AH-7921 and U-47700, the pyrimidin-2-yl substituent in the target compound lacks the cyclohexylmethyl or alkylamino groups critical for opioid receptor binding.

Pyrimidine-Containing Benzamides (Kinase Inhibitors)
  • EGFR Inhibitors (e.g., Compound 1 in ) Structure: 2,6-Dichloro-N-(pyridin-4-yl)benzamide with pyrimidine-amino side chains. Activity: Selective inhibition of EGFR T790M mutants, a target in non-small cell lung cancer . Mechanism: Pyrimidine and pyridine moieties enable hydrogen bonding and π-stacking in kinase active sites.

However, the 3,4-dichloro substitution (vs. 2,6-dichloro in EGFR inhibitors) could alter target specificity.

Other N-Substituted 3,4-Dichlorobenzamides
  • 3,4-Dichloro-N-(4-cyanophenyl)benzamide Structure: 4-cyanophenyl substituent. Properties: Higher molecular weight (326.17 g/mol) and polarity due to the cyano group . Applications: No reported biological activity; primarily a synthetic intermediate.
  • 3,4-Dichloro-N-(2,5-dimethoxyphenyl)benzamide Structure: 2,5-dimethoxyphenyl group.

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Biological Activity Regulatory Status
3,4-Dichloro-N-(pyrimidin-2-yl)benzamide Pyrimidin-2-yl 308.15 (calculated) Hypothesized kinase inhibition Not regulated
AH-7921 Cyclohexylmethyl 349.31 µ-opioid agonist Controlled
U-47700 Dimethylamino-cyclohexyl 335.29 µ-opioid agonist Controlled
EGFR Inhibitor (Compound 1 ) Pyridin-4-yl/pyrimidine 447.1 EGFR T790M inhibition Research use
3,4-Dichloro-N-(4-cyanophenyl)benzamide 4-cyanophenyl 308.13 Unknown Not regulated

Research Findings and Implications

  • Opioid Analogs : The 3,4-dichloro-benzamide core is critical for opioid activity, but substituent bulkiness (e.g., cyclohexylmethyl) enhances receptor binding .
  • Kinase Inhibitors : Pyrimidine/pyridine substituents enable targeted enzyme inhibition, as seen in EGFR inhibitors .
  • Physicochemical Properties: Electron-withdrawing groups (e.g., chloro, cyano) enhance metabolic stability but may reduce solubility .

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